molecular formula C20H22N4O4S2 B3288377 N'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE CAS No. 851978-27-3

N'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE

Cat. No.: B3288377
CAS No.: 851978-27-3
M. Wt: 446.5 g/mol
InChI Key: AWIMAYWNNLJFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide (CAS 851987-96-7) is a synthetic organic compound with a molecular formula of C21H24N4O5S2 and a molecular weight of 476.57 g/mol . This compound belongs to the class of benzothiazole derivatives, a area of significant interest in medicinal and materials chemistry. Benzothiazole derivatives, particularly 2-hydrazinyl-1,3-benzothiazole analogs, are frequently investigated as key precursors and intermediates for the synthesis of compounds with diverse technological profiles . These areas of application can include potential pharmacological activities and uses in optical materials . The structure of this specific compound integrates a 4-methoxybenzothiazole moiety, a hydrazide linker, and a piperidine-1-sulfonyl functional group. Piperidine and benzenesulfonyl subunits are common pharmacophores found in many biologically active molecules and FDA-approved drugs . Researchers can utilize this chemical as a versatile building block for developing new derivatives or for screening in various biochemical assays. The product is provided with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-28-16-6-5-7-17-18(16)21-20(29-17)23-22-19(25)14-8-10-15(11-9-14)30(26,27)24-12-3-2-4-13-24/h5-11H,2-4,12-13H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIMAYWNNLJFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the benzothiazole ring.

    Sulfonylation: Attachment of the piperidine-1-sulfonyl group to the benzene ring.

    Hydrazide Formation: Reaction of the sulfonylated benzene derivative with hydrazine to form the final benzohydrazide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the hydrazide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzene or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The sulfonyl and hydrazide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences and Implications

The target compound’s unique features include:

  • Piperidine sulfonyl group : Compared to diethyl sulfonamides (e.g., 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ), the piperidine ring offers a rigid, cyclic structure that may enhance binding to hydrophobic pockets in biological targets.

Physicochemical and Bioactivity Data

The table below summarizes structural and functional data for the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity (MIC) Reference
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide C₁₉H₂₁N₃O₄S₂ 443.52 Piperidine sulfonyl, methoxybenzothiazole Not reported
4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide C₁₃H₁₀BrN₃O₂ 336.14 Bromo, pyridinyl hydrazone 3.13 μg/mL (E. coli, P. aeruginosa)
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide C₁₉H₂₀N₃O₄S₂ 442.50 Diethyl sulfonamide Not reported
2-(4-[(4-Methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole C₁₈H₁₉N₃O₃S₂ 389.49 Piperazino sulfonyl Not reported

Analysis of Substituent Effects

  • Antibacterial Activity : The hydrazone analog in shows potent activity against Gram-negative and Gram-positive bacteria, suggesting that the target compound’s hydrazide group may retain similar efficacy if stability is improved.
  • Sulfonamide Variations: Piperidine sulfonyl groups (target compound) may offer better solubility than diethyl sulfonamides () due to the amine’s basicity, while piperazino sulfonyl groups () introduce additional hydrogen-bonding sites.
  • Benzothiazole Modifications : The 4-methoxy group in the target compound and ’s glycine derivative could influence electronic effects, altering binding to microbial targets compared to bromo or pyridinyl substituents .

Biological Activity

N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of 342.39 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a piperidine sulfonamide group that enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown efficacy against various bacterial strains. A study indicated that certain benzothiazole derivatives presented minimal inhibitory concentrations (MICs) as low as 30 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties in various cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, hydrazone derivatives have been shown to inhibit cell proliferation and promote cell cycle arrest in cancer cell lines .

The proposed mechanism involves the interaction of the compound with key enzymes or receptors involved in cellular signaling pathways. In particular, it may inhibit enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Study 1: Antiplatelet Activity

A study focused on the synthesis and evaluation of novel hydrazones derived from benzothiazoles demonstrated their ability to inhibit platelet aggregation effectively. Among the synthesized compounds, one showed a 39.8% inhibition rate against arachidonic acid-induced aggregation, suggesting potential as an antiplatelet agent .

Study 2: Cytotoxicity Evaluation

In another investigation assessing cytotoxic effects on L929 cell lines, none of the tested compounds exhibited significant cytotoxicity at therapeutic concentrations. This finding supports the safety profile of benzothiazole derivatives for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AntimicrobialBenzothiazole DerivativeMIC = 30 µg/mL against E. coli
AnticancerN'-(4-Methoxy...)Induces apoptosis in cancer cells
AntiplateletHydrazone Derivative39.8% inhibition rate
CytotoxicityVarious Benzothiazole DerivativesNo significant cytotoxicity

Q & A

Q. How to design SAR studies for optimizing antimicrobial activity?

  • Structural Variants :
  • Synthesize analogs with substituted piperidines (e.g., 4-methylpiperidine) or halogenated benzothiazoles .
  • Bioassay Panels :
  • Test against Gram-positive/-negative bacteria and fungi to identify spectrum breadth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.